
Benzyl-PEG9-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG9-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . This compound is characterized by its high purity and is widely cited in scientific literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl-PEG9-Boc is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the preparation of polyethylene glycol (PEG) chains, which are then functionalized with benzyl and tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG9-Boc undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid are used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Deprotection Reactions: The primary amine derivative.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzyl-PEG9-Boc is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mécanisme D'action
Benzyl-PEG9-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of other functional groups .
Comparaison Avec Des Composés Similaires
Benzyl-PEG9-acid: Contains a carboxylic acid group instead of the Boc group.
Benzyl-PEG9-t-butyl ester: Similar structure but with a t-butyl ester group.
Uniqueness: Benzyl-PEG9-Boc is unique due to its specific combination of benzyl and Boc groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of PROTACs and other advanced materials .
Propriétés
Formule moléculaire |
C30H52O11 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52O11/c1-30(2,3)41-29(31)9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39-25-26-40-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3 |
Clé InChI |
WJWWGTLLWMOVFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



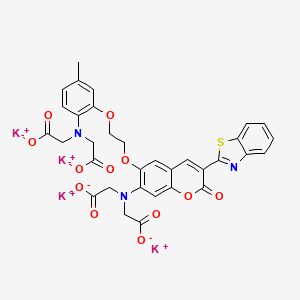
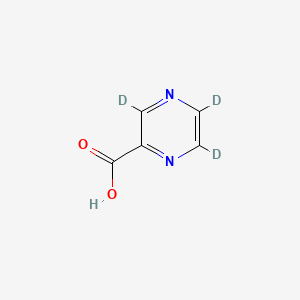
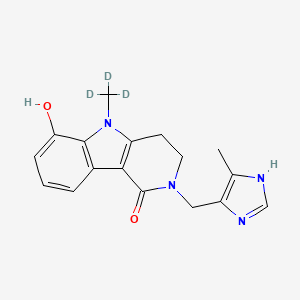
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
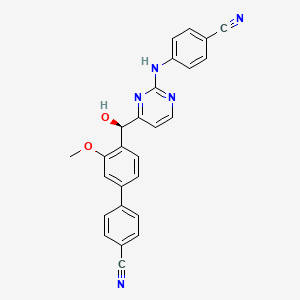
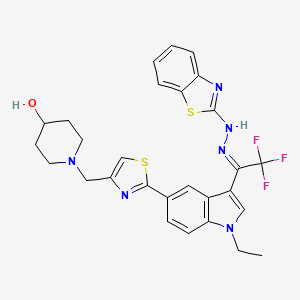
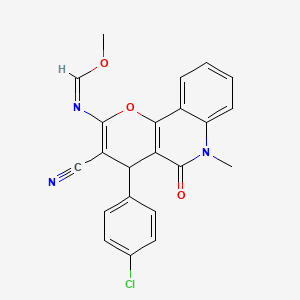
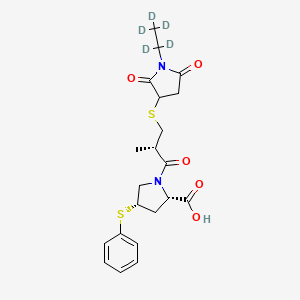


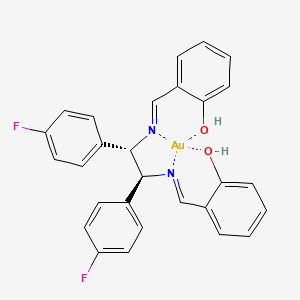
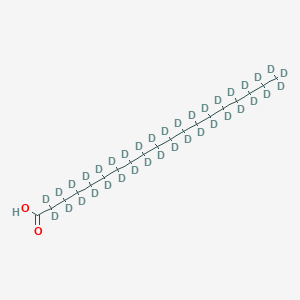
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
